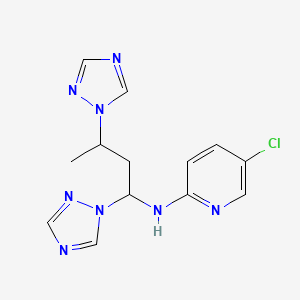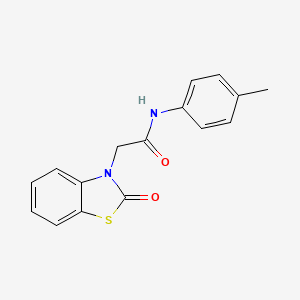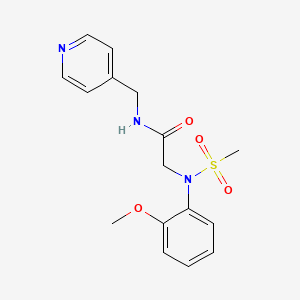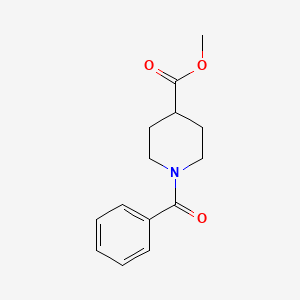![molecular formula C23H30N2O B5571108 1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)
1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide, involves several steps aimed at enhancing specific activities. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase activity. The introduction of bulky moieties and alkyl or phenyl groups at certain positions significantly enhanced activity, demonstrating the importance of structural modifications in synthesis processes (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior and potential applications. Nesterov et al. (2003) characterized the structures of certain piperidone derivatives, highlighting the influence of conjugation and molecular conformation on their properties. Such studies are vital for understanding how structural features impact chemical reactivity and stability (Nesterov et al., 2003).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, influencing their properties and applications. Research by Pouramiri et al. (2017) on synthesizing novel carboxamide derivatives using piperidine as a base showcases the versatility of piperidine in chemical synthesis and its reactivity towards different chemical groups. These reactions are crucial for developing new compounds with desired properties and activities (Pouramiri et al., 2017).
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound of interest, has been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and the presence of a nitrogen atom in the benzamide structure were found to significantly enhance the activity against AChE. One derivative, in particular, demonstrated potent inhibitory effects, suggesting potential applications in treating conditions like dementia by increasing acetylcholine content in the brain (Sugimoto et al., 1990).
Antibacterial Activity
Metal complexes of novel benzamides have shown promising antibacterial activity against various bacterial strains. This research suggests potential applications of such compounds in creating new antibacterial agents. Copper complexes, in particular, exhibited better activities than free ligands, highlighting the importance of metal-ligand interaction in enhancing antibacterial effects (Khatiwora et al., 2013).
Anti-Fatigue Effects
Benzamide derivatives synthesized through reactions with piperidine have been investigated for their anti-fatigue effects. These compounds were found to significantly enhance swimming endurance in mice, suggesting their potential as therapeutic agents for fatigue-related conditions (Wu et al., 2014).
CCR5 Antagonist for HIV-1 Inhibition
Piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists with significant anti-HIV-1 activity. These compounds exhibit high binding affinity to the CCR5 receptor and effectively inhibit HIV-1 replication in human peripheral blood mononuclear cells, offering a promising approach for HIV-1 therapy (Imamura et al., 2006).
Propiedades
IUPAC Name |
1-benzyl-N-[1-(2-methylphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-3-22(21-12-8-7-9-18(21)2)24-23(26)20-13-15-25(16-14-20)17-19-10-5-4-6-11-19/h4-12,20,22H,3,13-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSUIBCWAHVZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[1-(2-methylphenyl)propyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)
![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)


![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)
![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)
